molecular formula C21H18N2O3 B11055571 phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Cat. No.: B11055571
M. Wt: 346.4 g/mol
InChI Key: BGPRLLDYSIDLNQ-UHFFFAOYSA-N
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Description

PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL is a complex organic compound characterized by its unique structure, which includes a phenyl group, a diazenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then coupled with a benzodioxin derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include diazonium salts, phenols, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic reactions and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazenyl and benzodioxin derivatives, such as:

  • **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE
  • **PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}ETHANOL

Uniqueness

The uniqueness of PHENYL{7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

phenyl-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C21H18N2O3/c24-21(15-7-3-1-4-8-15)17-13-19-20(26-12-11-25-19)14-18(17)23-22-16-9-5-2-6-10-16/h1-10,13-14,21,24H,11-12H2

InChI Key

BGPRLLDYSIDLNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC=CC=C4)O

Origin of Product

United States

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